Product packaging for Methoxyphedrine(Cat. No.:CAS No. 530-54-1)

Methoxyphedrine

Cat. No.: B3270568
CAS No.: 530-54-1
M. Wt: 193.24 g/mol
InChI Key: MQUIHBQDYYAEMH-UHFFFAOYSA-N
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Description

Overview of Substituted Phenethylamine (B48288) and Cathinone (B1664624) Derivatives in Contemporary Research

Substituted phenethylamines and cathinones constitute a broad chemical family characterized by a phenethylamine backbone, often with modifications to the amine group, the phenyl ring, or the ethylamine (B1201723) side chain, and in the case of cathinones, a ketone group at the beta position ontosight.aiontosight.aiunodc.orgwikipedia.org. These structural variations allow for a wide array of pharmacological activities, primarily interacting with monoaminergic systems in the brain, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters and receptors smw.chnih.govresearchgate.net.

Contemporary academic research on these derivatives spans multiple disciplines, including medicinal chemistry, pharmacology, toxicology, and forensic science. Studies often focus on understanding their structure-activity relationships (SAR), elucidating their mechanisms of action at a molecular level, and developing analytical methods for their detection and identification nih.govmdpi.comresearchgate.netazonano.com. The inherent diversity within these classes means that research often involves investigating individual compounds or small groups of related analogues to understand their unique properties and potential applications or risks nih.govresearchgate.net.

Historical Context of Emergence within the Novel Psychoactive Substance (NPS) Landscape

The emergence of synthetic cathinones and phenethylamine derivatives as novel psychoactive substances (NPS) is a relatively recent phenomenon, gaining prominence in the mid-2000s unodc.orgnih.govwww.gov.uk. These compounds are often synthesized in clandestine laboratories and marketed online or through head shops under various pseudonyms, such as "bath salts," "plant food," or "research chemicals," to evade regulatory controls frontiersin.orgnih.govsemanticscholar.orgresearchgate.net. This strategy exploits loopholes in legislation, where substances are often sold legally until specifically scheduled or banned www.gov.uksciex.jp.

Methoxyphedrine, also known by synonyms such as 4-MeOMC or methedrone, is recognized as one of the synthetic cathinones that appeared in the NPS market semanticscholar.orgwikipedia.orgherts.ac.ukservice.gov.ukdelaware.gov. Its introduction into the recreational drug supply contributed to the broader trend of synthetic cathinones becoming a significant public health concern www.gov.uknih.govresearchgate.net. The rapid proliferation of these substances, including this compound and its analogues, has presented considerable challenges for forensic laboratories and public health authorities attempting to monitor and control their availability and impact mdpi.comwww.gov.ukcfsre.org. The historical context highlights a continuous cycle of chemical modification by manufacturers to produce new compounds that remain legally available or are difficult to detect, necessitating ongoing research and adaptation of control strategies www.gov.uksciex.jp.

Scope and Research Imperatives for this compound Studies

Research into this compound, as with other NPS, is driven by several critical imperatives. A primary focus is on analytical detection and identification . Given the structural similarity of this compound to other cathinones and phenethylamines, forensic and clinical laboratories require robust analytical methods. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are essential for identifying these compounds in biological samples and seized materials mdpi.comazonano.comresearchgate.netnih.gov. Developing methods that can differentiate this compound from its closely related analogues, such as PMMA or other methoxy-substituted cathinones, is a significant analytical challenge mdpi.com.

Secondly, understanding the synthesis pathways of this compound is crucial for forensic intelligence and for anticipating the emergence of new analogues. Research in this area often involves characterizing precursor chemicals and reaction conditions to aid in the identification of clandestine manufacturing methods nih.govresearchgate.net.

Thirdly, the pharmacological mechanisms of this compound are a key area of investigation. Studies aim to elucidate how it interacts with neurotransmitter systems, such as dopamine, norepinephrine, and serotonin transporters, and its potential effects on receptors ontosight.aiunodc.orgsmw.chnih.govresearchgate.netresearchgate.net. While avoiding clinical effects or dosages, this research provides foundational knowledge for understanding the compound's potential actions and for developing targeted interventions or controls. Research also explores its metabolism , identifying how the body processes the compound and what metabolites are produced, which is vital for developing more comprehensive toxicological screening methods herts.ac.uknih.gov.

Finally, there is a clear imperative to address research gaps . The vast number of synthetic cathinones and phenethylamine derivatives means that many compounds, including specific analogues of this compound, have not been thoroughly studied. Research is needed to compare the pharmacology and potential harms of individual cathinones to better understand their distinct profiles and to inform public health responses nih.govresearchgate.netwww.gov.uk.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3270568 Methoxyphedrine CAS No. 530-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(methylamino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(12-2)11(13)9-4-6-10(14-3)7-5-9/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUIHBQDYYAEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862127
Record name Methedrone
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Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-54-1
Record name Methedrone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyphedrine [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methedrone
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Record name METHEDRONE
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Record name METHOXYPHEDRINE
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Chemical Synthesis and Analogues of Methoxyphedrine

Methodologies for Methoxyphedrine Synthesis

The synthesis of this compound typically involves standard organic chemistry techniques applied to construct its characteristic β-keto-phenethylamine structure.

Classical Chemical Synthesis Approaches

Classical chemical synthesis routes for this compound, or its common synonym methedrone, generally follow established pathways for the preparation of cathinone (B1664624) derivatives. A documented synthetic pathway involves a multi-step process starting from a substituted propiophenone. This approach leverages common organic reactions to introduce the amine functionality and the β-keto group characteristic of cathinones.

Precursor Compounds and Reaction Pathways

A primary synthetic route for this compound begins with the precursor 1-(4-methoxyphenyl)propan-1-one . The synthesis proceeds through several key steps:

Bromination: The initial step involves the bromination of 1-(4-methoxyphenyl)propan-1-one. This reaction typically targets the alpha-carbon adjacent to the carbonyl group, yielding 2-bromo-1-(4-methoxyphenyl)propan-1-one wikipedia.org.

Amination: The brominated intermediate then undergoes a reaction with methylamine . This nucleophilic substitution displ অ্যাসিড displaces the bromine atom, introducing the methylamino group to form 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one wikipedia.org.

Oxidation: The final step in this described pathway involves an oxidation reaction, often carried out using an oxidizing agent such as potassium permanganate , to yield the final this compound (methedrone) product wikipedia.org.

Table 1: Key Precursors and Reaction Steps in this compound Synthesis

StepPrecursor/ReagentReaction TypeIntermediate/ProductReference
11-(4-methoxyphenyl)propan-1-oneBromination2-bromo-1-(4-methoxyphenyl)propan-1-one wikipedia.org
22-bromo-1-(4-methoxyphenyl)propan-1-one, MethylamineNucleophilic Substitution1-(4-methoxyphenyl)-2-(methylamino)propan-1-one wikipedia.org
31-(4-methoxyphenyl)-2-(methylamino)propan-1-one, Potassium PermanganateOxidation1-(4-methoxyphenyl)-2-(methylamino)propan-1-one (this compound) wikipedia.org

Biosynthetic Considerations and Enzymatic Transformations in Related Compounds

While this compound is a synthetic compound with no known natural biosynthetic pathway, understanding the biosynthesis of related natural products provides context for enzymatic transformations in this chemical space. The biosynthesis of phenethylamine (B48288) derivatives, such as mescaline in the peyote cactus (Lophophora williamsii), involves a cascade of enzymatic reactions starting from amino acids like L-phenylalanine nih.gov. Key enzymes identified in such pathways include cytochrome P450 monooxygenases for hydroxylation, amino acid decarboxylases for amine formation, and various methyltransferases for alkylation and O-methylation nih.govuniroma1.it.

Enzymatic transformations are also crucial in the metabolism of many organic compounds, including nitrogen-containing molecules. For instance, cytochrome P450 enzymes are known to catalyze N-methylhydroxylation reactions in various substrates, such as nicotine (B1678760) rsc.org. Furthermore, enzymes like dopamine (B1211576) β-hydroxylase and phenylethanolamine N-methyltransferase are involved in the biosynthesis of endogenous catecholamines, demonstrating the role of specific enzymes in modifying phenethylamine structures uniroma1.it. These enzymatic processes highlight the chemical versatility that can be achieved through biological catalysis, a principle that underpins many synthetic organic chemistry approaches.

Structural Analogues and Derivative Chemistry of this compound

This compound's structure places it within the broader categories of substituted phenethylamines and synthetic cathinones, allowing for comparisons with numerous related compounds.

Comparison with Related Substituted Phenethylamines

The core structure of this compound is based on the phenethylamine skeleton, which consists of a phenyl ring attached to an ethylamine (B1201723) side chain. Substituted phenethylamines are compounds where one or more hydrogen atoms on this core structure are replaced by various functional groups wikipedia.orgresearchgate.net. This compound itself is a substituted phenethylamine, featuring a methoxy (B1213986) group at the para-position of the phenyl ring and a β-keto group on the ethylamine chain.

Other significant substituted phenethylamines include amphetamine and methamphetamine, which differ in the presence of an alpha-methyl group and an N-methyl group, respectively researchgate.net. The 2C-series of compounds, such as 2,5-dimethoxy-4-bromophenethylamine (2C-B), represent phenethylamines with multiple methoxy substituents on the phenyl ring, often leading to distinct pharmacological profiles researchgate.netfrontiersin.org. These structural variations, including the position and nature of substituents on the aromatic ring and the amine side chain, significantly influence the compound's properties and interactions with biological targets frontiersin.orgmdpi.com.

Pre Clinical Pharmacological Mechanisms of Action of Methoxyphedrine

Monoamine Transporter Interactions

Methoxyphedrine functions as a monoamine releasing agent, impacting the transporters for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.org Its activity is stereoselective, with the (S)-enantiomer generally demonstrating greater potency. The primary mechanism involves inducing the reverse transport of monoamines through their respective transporters, leading to an increase in their extracellular concentrations.

This compound displays a weak effect on the dopamine transporter (DAT). wikipedia.org In studies using rat brain synaptosomes, the half-maximal effective concentration (EC₅₀) for inducing dopamine release was determined for its individual enantiomers. The (S)-enantiomer was found to be more potent than the (R)-enantiomer in this regard. wikipedia.org In vivo studies in rodents have confirmed that this compound weakly releases dopamine in the brain. wikipedia.org

The interaction of this compound with the norepinephrine transporter (NET) is more pronounced than its effect on DAT. wikipedia.org It acts as a norepinephrine releasing agent. wikipedia.org The EC₅₀ values for norepinephrine release from rat brain synaptosomes indicate a stereoselective action, with the (S)-enantiomer being significantly more potent. The (R)-enantiomer has a considerably lower efficacy at the NET. wikipedia.org

This compound is a potent serotonin releasing agent, which is a defining feature of its pharmacological profile. wikipedia.org It interacts with the serotonin transporter (SERT) to induce robust serotonin release. wikipedia.org This action is also stereoselective, with the (S)-enantiomer demonstrating a higher potency for serotonin release compared to the (R)-enantiomer. wikipedia.org In vivo studies in rodents have shown that the drug strongly releases serotonin in the brain. wikipedia.org

EC₅₀ Values for Monoamine Release by this compound Enantiomers
EnantiomerDopamine (DAT) Release EC₅₀ (nM)Norepinephrine (NET) Release EC₅₀ (nM)Serotonin (SERT) Release EC₅₀ (nM)
(S)-PMMA1,00014741
(R)-PMMA1,600>14,000134

Data derived from studies on rat brain synaptosomes. wikipedia.org

Receptor Binding Profiles and Ligand Interactions

The direct interaction of this compound with various neurotransmitter receptors has been investigated to understand its broader pharmacological effects.

Research indicates that this compound has a low affinity for several key serotonin receptor subtypes. wikipedia.org Specifically, its binding affinity for the 5-HT₂A receptor is reported to be low. wikipedia.org One study documented its affinities (Ki) as 13,600 nM for the serotonin 5-HT₂A receptor, >20,000 nM for the 5-HT₁A receptor, and >13,000 nM for the 5-HT₂C receptor. wikipedia.org

There is currently a lack of available research data on the direct interaction or binding affinity of this compound with the N-methyl-D-aspartate (NMDA) receptor. While the role of NMDA receptors in the neurotoxic effects of other amphetamine derivatives has been explored, the specific modulation of these receptors by this compound has not been characterized. uchile.clnih.gov

Binding Affinities (Ki) of this compound at Serotonin Receptors
ReceptorBinding Affinity (Ki) in nM
5-HT₁A>20,000
5-HT₂A13,600
5-HT₂C>13,000

Data from one in vitro study. wikipedia.org

Enzyme Modulation

In addition to its effects on transporters and receptors, this compound also interacts with enzymes that metabolize monoamine neurotransmitters. It has been identified as a potent inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgdrugs.ie The half-maximal inhibitory concentration (IC₅₀) for MAO-A inhibition by this compound has been reported to be 1,700 nM. wikipedia.org This inhibitory action can contribute to increased levels of monoamine neurotransmitters, particularly serotonin, by preventing their degradation. wikipedia.orgacs.org

Monoamine Oxidase (MAO) Inhibition

Data regarding the direct inhibitory effects of this compound on the monoamine oxidase (MAO) enzymes, MAO-A and MAO-B, are not extensively detailed in publicly available scientific literature. While related compounds in the amphetamine and cathinone (B1664624) classes have been studied for their MAO-inhibiting properties, specific IC50 values for this compound remain to be robustly characterized and published.

In Vitro and Ex Vivo Pharmacodynamic Studies

Neurotransmitter Release and Reuptake Assays

In vitro studies utilizing human embryonic kidney (HEK) 293 cells transfected with human monoamine transporters have elucidated the profile of this compound as a potent inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT), with weaker activity at the dopamine transporter (DAT). Furthermore, these studies have demonstrated that this compound acts as a substrate for these transporters, inducing the release of monoamines.

This compound is characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), also referred to as a triple releasing agent (TRA). frontiersin.org Its high selectivity for the serotonin transporter is a notable feature when compared to structurally similar compounds. frontiersin.org

Below are the reported potencies of this compound for inhibition of monoamine uptake and for inducing monoamine release.

Table 1: Potency of this compound for Inhibition of Monoamine Uptake
TransporterIC50 (nM)
Norepinephrine Transporter (NET)129 ± 12
Dopamine Transporter (DAT)1199 ± 60
Serotonin Transporter (SERT)89.7 ± 5.0
Table 2: Potency of this compound for Monoamine Release
TransporterEC50 (nM)
Norepinephrine Transporter (NET)43.1 ± 2.0
Dopamine Transporter (DAT)367 ± 22
Serotonin Transporter (SERT)114 ± 4

Cellular and Subcellular Target Investigations

Detailed investigations into the specific cellular and subcellular targets of this compound beyond the primary monoamine transporters are limited in the current scientific literature. The primary mechanism of action identified in preclinical studies revolves around its interaction with the norepinephrine, dopamine, and serotonin transporters located on the plasma membrane of neurons. These interactions lead to the disruption of normal neurotransmitter reuptake and induce reverse transport, thereby increasing the extracellular concentrations of these monoamines. Further research is required to identify other potential intracellular targets and to fully understand the broader cellular and subcellular effects of this compound.

Pre Clinical Neurochemical and Metabolic Investigations of Methoxyphedrine

Neurochemical Profiling in Animal Models

The neurochemical effects of synthetic cathinones, including Methoxyphedrine, are largely understood through their interactions with monoamine neurotransmitter systems in the brain. These systems, involving dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE), are critical for regulating mood, reward, and motor activity. While direct in vivo microdialysis studies specifically detailing this compound's effects are limited in the primary literature, research on closely related cathinones provides a strong basis for inferring its likely neurochemical actions.

In Vivo Microdialysis Studies of Neurotransmitter Levels

In vivo microdialysis is a key technique used in animal models to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving subjects criver.comfrontiersin.orgnih.gov. Studies involving other synthetic cathinones, such as mephedrone (B570743) and methylone, have consistently demonstrated significant alterations in monoamine neurotransmitter levels. These compounds typically interact with plasma membrane transporters for dopamine, serotonin, and norepinephrine, acting as either substrates or reuptake blockers researchgate.netd-nb.infomdpi.com.

Administration of various cathinones in animal models has been shown to induce dose-dependent increases in extracellular dopamine and serotonin in brain regions such as the nucleus accumbens, frontal cortex, and striatum researchgate.netnih.govnih.gov. For instance, mephedrone has been observed to stimulate the release of dopamine and serotonin in the nucleus accumbens and frontal cortex of rats d-nb.infonih.gov. Given this compound's structural and pharmacological similarity to mephedrone and other cathinones, it is anticipated to exert comparable effects on these neurotransmitter systems wikipedia.org. These increases in synaptic neurotransmitter concentrations are believed to underlie the stimulant and psychomotor effects associated with this class of drugs researchgate.net.

Analysis of Regional Brain Neurochemistry

The distribution of these neurochemical changes across different brain regions is vital for understanding the behavioral outcomes. Microdialysis studies have highlighted regional specificity in the effects of cathinones. For example, mephedrone has shown to increase extracellular serotonin levels in the frontal cortex and nucleus accumbens, with less pronounced effects on dopamine in these regions compared to serotonin nih.gov. The striatum has also been identified as a region affected by cathinone (B1664624) administration, with changes in dopamine turnover rates observed in some studies nih.gov.

Research into the long-term neurochemical effects of cathinones suggests that repeated exposure can lead to sustained alterations in neurotransmitter systems, potentially contributing to neuroadaptive changes d-nb.info. While specific regional neurochemical profiles for this compound are not extensively detailed, its classification within the synthetic cathinone family suggests it would impact dopaminergic and serotonergic pathways in key reward and motor control circuits, such as the nucleus accumbens and striatum.

Metabolic Pathways and Biotransformation

The biotransformation of this compound, like other xenobiotics, involves enzymatic processes that modify the parent compound into more polar metabolites, facilitating their excretion. These metabolic pathways are typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Studies on related cathinones, such as mephedrone and methedrone, provide significant insight into the expected metabolic fate of this compound.

Identification of Phase I Metabolites

Phase I metabolism generally introduces or exposes polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, through oxidation, reduction, or hydrolysis. For cathinones, common Phase I metabolic transformations include:

N-demethylation: Removal of a methyl group from the amine moiety nih.govnih.govwikipedia.org.

Ketone Reduction: Reduction of the β-keto group to a hydroxyl group nih.govnih.govwikipedia.org.

Hydroxylation: Addition of a hydroxyl group, often on the aromatic ring or alkyl side chain nih.govnih.govwikipedia.org.

O-demethylation: Removal of a methoxy (B1213986) group, particularly relevant for compounds like methedrone nih.gov.

Oxidation and Carboxylation: Other oxidative processes can lead to various metabolites nih.govresearchgate.net.

Studies on mephedrone have identified metabolites such as nor-mephedrone (N-demethylation), dihydromephedrone (ketone reduction), and hydroxytolyl-mephedrone (ring hydroxylation) nih.govnih.govwikipedia.org. Methedrone metabolism has also been shown to involve N-demethylation, O-demethylation, ketone reduction, and hydroxylation nih.gov. It is highly probable that this compound undergoes similar transformations, with the methoxy group on the phenyl ring potentially being a site for O-demethylation.

Identification of Phase II Metabolites

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or amino acids, to further increase polarity and facilitate excretion nih.govevotec.com.

Glucuronidation: Conjugation with glucuronic acid is a prevalent Phase II pathway for many xenobiotics, including cathinones nih.govnih.govfrontiersin.orgresearchgate.netnih.gov.

Succinylation: A succinyl conjugate of mephedrone has been identified, representing a less common but significant Phase II pathway nih.govresearchgate.net.

Acetylation: Acetylation can also occur as a Phase II conjugation researchgate.net.

The identification of glucuronide conjugates of Phase I metabolites has been reported for various cathinones frontiersin.orgresearchgate.netnih.gov. It is expected that this compound metabolites would also undergo glucuronidation.

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)

The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) superfamily wikipedia.orgmdpi.comnih.gov. These heme-containing monooxygenases are predominantly found in the liver but are also present in other tissues, including the brain wikipedia.orgresearchgate.netscispace.com. CYP enzymes catalyze a wide range of oxidative reactions, including hydroxylation, N-dealkylation, and O-demethylation wikipedia.orgnih.govmdpi.comnih.gov.

Specific CYP isoforms play crucial roles in the metabolism of synthetic cathinones. Cytochrome P450 2D6 (CYP2D6) has been identified as a major enzyme involved in the Phase I metabolism of mephedrone nih.govwikipedia.org. Other CYP isoforms, such as CYP3A4, CYP2C19, CYP3A5, and CYP1A2, have also been implicated in the metabolism of various cathinones nih.gov. The presence of a methoxy group on the phenyl ring of this compound suggests that enzymes capable of O-demethylation, potentially including CYP isoforms, would be involved in its biotransformation nih.gov. Furthermore, aldehyde oxidase (AO) has also been implicated in the metabolism of some xenobiotics, potentially contributing to the formation of hydroxylated and N-oxidized metabolites nih.gov.

Compound List

this compound (Methedrone, 4-MeOMC, PMMC, 4-methoxymethcathinone)

Mephedrone (4-methylmethcathinone, 4-MMC)

Methedrone (para-Methoxymethcathinone, 4-Methoxymethcathinone, bk-PMMA, PMMC, this compound, 4-MeOMC)

Nor-mephedrone (4-methylcathinone)

Dihydromephedrone

4-Hydroxytolylmephedrone (4-OH-mephedrone)

4-Carboxy-mephedrone

Methylone (3,4-Methylenedioxy-N-methylcathinone, MDMC)

MDPV (3,4-Methylenedioxypyrovalerone)

α-PVP (α-pyrrolidinovalerophenone)

4-CMC (4′-chloromethcathinone)

4-CEC (4′-chloroethylcathinone)

4-MDMC (4′-methyl-N,N-dimethylcathinone)

4-MDEC (4′-methyl-N,N-diethylcathinone)

Dopamine (DA)

Serotonin (5-HT)

Norepinephrine (NE)

MDMA (3,4-methylenedioxymethamphetamine)

Methamphetamine

Amphetamine

Cocaine

Cathinone

PMMA (para-methoxymethamphetamine)

Flehedrone

Pentedrone

Ephylone

Hexedrone

α-PHP (α-pyrrolidinohexanophenone)

Dibutylone

Eutylone

Pentylone

Ethcathinone

α-PiHP (α-pyrrolidinoisohexanophenone)

Chlorzoxazone (B1668890)

6-Hydroxy chlorzoxazone

Tolbutamide

Dextromethorphan

Midazolam

4-Hydroxydiclofenac

Analytical Methodologies for Methoxyphedrine Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for separating, identifying, and quantifying methoxyphedrine in complex matrices. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and semi-volatile compounds. In research involving this compound, GC-MS can be employed for its identification and quantification nih.govjournal-imab-bg.orgrcaap.ptjfda-online.com. The process typically involves separating the compound in a GC column, followed by ionization and detection by a mass spectrometer. For this compound, derivatization steps, such as using pentafluoropropionic anhydride (B1165640) (PFPA), can enhance its volatility and improve chromatographic performance journal-imab-bg.org. GC-MS provides characteristic mass spectra that aid in confirming the identity of this compound by comparing fragmentation patterns to spectral libraries nih.govjfda-online.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its advanced forms, tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), are highly sensitive and selective techniques crucial for analyzing this compound, particularly in biological samples scispace.comresearchgate.netnih.govnih.govesmed.orgthermofisher.comresearchgate.netmdpi.com.

LC-MS/MS: This technique offers enhanced selectivity and sensitivity by employing multiple reaction monitoring (MRM) transitions. It is effective for quantifying this compound and its related compounds in complex matrices like urine and plasma scispace.comresearchgate.netnih.govnih.govesmed.org. Studies have demonstrated the development and validation of LC-MS/MS methods for the simultaneous determination of synthetic cathinones, including this compound, in various biological samples nih.gov.

LC-HRMS: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides accurate mass measurements, enabling the identification of unknown compounds and offering greater confidence in structural elucidation thermofisher.comresearchgate.netmdpi.com. This technique is valuable for comprehensive screening and simultaneous quantification, allowing for the detection of a broader range of analytes and their metabolites thermofisher.com. Research has shown LC-HRMS to be superior to GC-MS in detecting a higher number of compounds and instances in postmortem analyses thermofisher.com.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying this compound, often coupled with various detectors to optimize sensitivity and selectivity.

HPLC-UV/DAD: High-Performance Liquid Chromatography with Ultraviolet (UV) or Diode-Array Detection (DAD) is a common method for analyzing compounds with UV-absorbing chromophores researchgate.netmdpi.commdpi.commdpi.commeasurlabs.comejcmpr.com. While specific UV detection wavelengths for this compound are not explicitly detailed in the provided search results, DAD detectors are valuable for scanning a range of wavelengths simultaneously, aiding in peak purity assessment and compound identification by providing UV spectra researchgate.netmdpi.commdpi.commeasurlabs.comchromatographyonline.com. For instance, DAD systems can scan from 200-400 nm, with specific wavelengths like 210 nm or 254 nm often used for general detection researchgate.netmdpi.commdpi.comchromatographyonline.com.

HPLC-Fluorescence Detection (HPLC-FLD): Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent nih.govnih.govdss.go.thjppres.com. While direct fluorescence data for this compound is not readily available, this technique is commonly used for related compounds like methamphetamine and amphetamine, often requiring derivatization with fluorescent reagents nih.govnih.govdss.go.th.

HPLC-ELSD: The Evaporative Light Scattering Detector (ELSD) is used for compounds that lack a chromophore, allowing for universal detection. However, specific applications of HPLC-ELSD for this compound were not detailed in the provided search results.

HPLC-ECD: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is highly sensitive and selective for electroactive compounds lcms.czglsciences.comnews-medical.netamuzainc.comnih.gov. While not explicitly mentioned for this compound, this technique is widely used for neurotransmitters and other electrochemically active molecules, offering detection down to femtogram levels lcms.czglsciences.comnews-medical.netamuzainc.com.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitative analysis and preliminary screening of compounds jimc.irnih.govtci-thaijo.orgnih.govresearchgate.net. While less sensitive and quantitative than HPLC or GC-MS, TLC can be used for the initial identification of this compound and its analogues, especially in resource-limited settings jimc.irnih.govtci-thaijo.org. TLC methods often involve derivatization or visualization reagents to detect the separated compounds nih.govresearchgate.net. Studies comparing TLC with HPLC have indicated that TLC can serve as a rapid, inexpensive, and simple alternative for detecting certain drugs, though it may require confirmation by more sensitive techniques jimc.irnih.gov.

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for structural elucidation of organic molecules, including this compound researchgate.netspringernature.comnih.govmdpi.comresearchgate.net. Both one-dimensional (1D) NMR, such as proton (¹H) and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed information about the molecular connectivity, functional groups, and stereochemistry of a compound researchgate.netnih.govmdpi.comresearchgate.net.

¹H and ¹³C NMR: These techniques provide information about the chemical environment of hydrogen and carbon atoms within the this compound molecule. Chemical shifts, coupling constants, and signal intensities are analyzed to deduce the structure researchgate.netresearchgate.net.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) help establish correlations between protons and adjacent protons or between protons and directly bonded carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons separated by two or three bonds, which is crucial for assembling the complete molecular structure researchgate.netmdpi.comresearchgate.net. NMR is considered one of the most versatile techniques for structure elucidation, offering comprehensive molecular insights researchgate.netspringernature.comnih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for the identification and structural elucidation of organic compounds. It operates by measuring the absorption of infrared radiation by molecular vibrations, producing a unique spectral fingerprint for each substance. For synthetic cathinones, including compounds structurally related to this compound, FTIR analysis can reveal characteristic absorption bands indicative of specific functional groups.

Studies on synthetic cathinones have identified key spectral features. For instance, the carbonyl stretching vibration (C=O) typically appears in the region of 1700–1674 cm⁻¹, while aromatic ring stretching (C=C) vibrations are observed between 1605–1580 cm⁻¹. Bands associated with amine salts, often present in the hydrochloride forms of such compounds, can be found near 2700–2400 cm⁻¹. rcaap.pt The analysis of related compounds, such as 4-Methoxy-N-ethylamphetamine HCl, shows an IR spectrum consistent with a para-disubstituted aromatic ring and a secondary amine salt ion pair. researchgate.net FTIR is frequently used in conjunction with spectral libraries for the identification of illicit drugs and their precursors, providing a rapid means of confirmation. plos.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. This absorption is typically due to electronic transitions within the molecule, often involving π-electron systems or chromophores. For this compound, UV-Vis spectrophotometry can be employed to determine its concentration in various matrices.

The absorbance of compounds like methamphetamine in the UV region is attributed to π to π* transitions, often associated with carbon-carbon double bonds or aromatic structures within the molecule. researchgate.net While specific UV-Vis data for this compound is not extensively detailed in the provided literature, related amphetamine-type stimulants, such as methamphetamine, exhibit a maximum absorption wavelength (λmax) around 259 nm. researchgate.netnust.edu.pk This λmax is crucial for developing quantitative analytical methods, such as calibration curves, which are essential for determining the concentration of the analyte in a sample. ijpcbs.comresearchgate.net UV-Vis methods are valued for their simplicity, speed, and cost-effectiveness in routine quantitative analysis. researchgate.netajprd.com

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical prerequisite for the successful analysis of this compound, particularly when dealing with complex matrices such as biological fluids (e.g., blood, urine) or seized materials. The primary goals of sample preparation are to extract the analyte of interest, remove interfering matrix components, and concentrate the analyte to a level detectable by the chosen analytical instrument.

For biological samples, common techniques include Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) . orochem.comtiaft.org SPE involves passing the sample through a sorbent material that retains the analyte, which is then eluted with a suitable solvent. LLE, conversely, utilizes the differential solubility of the analyte in two immiscible solvents to achieve separation. orochem.comtiaft.org These methods help to mitigate matrix effects, such as ion suppression in mass spectrometry, and prevent damage to analytical instrumentation. orochem.com

For seized materials, sample preparation often involves dissolution in an appropriate solvent, followed by filtration or other clean-up steps if necessary, before instrumental analysis. researchgate.net The choice of preparation method depends heavily on the nature of the sample matrix and the analytical technique to be employed, ensuring that the prepared sample is compatible with the instrument and yields reliable results. orochem.comunizar.es

Method Validation and Quality Assurance in Analytical Research

Method validation is an indispensable process in analytical chemistry, particularly in forensic and toxicological contexts, to ensure the reliability, accuracy, and suitability of an analytical procedure for its intended purpose. It provides scientific evidence that the method consistently produces accurate and reproducible results. numberanalytics.commetrology-journal.orgllri.in Key validation parameters are established to guarantee the quality and integrity of analytical data. dergipark.org.trnih.govscispace.com

Commonly evaluated validation parameters include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample. dergipark.org.treuropa.eu

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. metrology-journal.orgdergipark.org.tr

Accuracy: The closeness of the test results to the true value. numberanalytics.commetrology-journal.orgdergipark.org.tr

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (within-laboratory variations). dergipark.org.trnih.goveuropa.euich.org

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. metrology-journal.orgdergipark.org.trscispace.com

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. metrology-journal.orgdergipark.org.trscispace.com

Stability: The ability of the analyte or sample to remain unchanged under specified storage conditions. metrology-journal.orgdergipark.org.tr

Parameters for Robustness and Reproducibility

Robustness refers to the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. metrology-journal.orgeuropa.euchromatographyonline.comchromatographyonline.com It provides an indication of the method's reliability during normal usage and is typically assessed by intentionally altering parameters such as temperature, mobile phase composition, or flow rate. europa.euchromatographyonline.com A robust method can consistently deliver acceptable performance even when minor deviations occur in routine laboratory operations. llri.in

Reproducibility , on the other hand, quantifies the precision between different laboratories. dergipark.org.trnih.goveuropa.euich.org It is usually assessed through inter-laboratory collaborative studies and is particularly important for the standardization of analytical methodologies. ich.org While robustness focuses on variations within a single laboratory's controlled parameters, reproducibility evaluates the consistency of results across different analytical environments. chromatographyonline.comchromatographyonline.com

Compound List:

this compound

Methamphetamine

4-Methoxy-N-ethylamphetamine HCl

Ephedrine

Pseudoephedrine

Fentanyl

Norpseudoephedrine

Cocaine

MDMA

Heroin

Mephedrone (B570743)

3-fluoromethcathinone (B604977)

4-fluoromethcathinone

MDPV

JWH-018

4-methyl-α-pyrrolidinohexanophenone (MPHP)

α-pyrrolidinohexanophenone (α-PHP)

3-fluoromethcathinone (3-FMC)

Methedrone

Methylone

Buphedrone

N-ethylcathinone

Pentedrone

N-Butyl-norbutylone

N-ethylhexylone

4-methylpentedrone (B3026277) (4-MPD)

4-fluorophenyl-2-(pyrrolidin-1-yl)-hexanone (4F-PHP)

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-pentanone (bk-EPDP)

Methotrexate

Structure Activity Relationship Sar Studies of Methoxyphedrine and Analogues

Influence of Structural Modifications on Monoamine Transporter Selectivity

The selectivity of synthetic cathinones for the different monoamine transporters is highly dependent on specific substitutions to the core phenethylamine (B48288) structure. nih.gov Key structural features, including substitutions on the aromatic ring, the length of the N-alkyl group, and the presence of the β-keto group, significantly impact whether a compound preferentially interacts with DAT, NET, or SERT. nih.govresearchgate.net

Aromatic Ring Substitution: Unsubstituted cathinone (B1664624) compounds tend to display greater potency at DAT and NET compared to SERT. nih.gov However, adding substituents to the phenyl ring can shift this selectivity. For instance, a para-chloro substitution has been shown to augment the relative potency at SERT. nih.gov For methoxyphedrine, the key feature is the methoxy (B1213986) group at the para- (or 4-) position of the phenyl ring. Studies on related α-pyrrolidinophenones show that adding a 4-methoxy (4-MeO) group can increase the potency for inhibition of serotonin (B10506) reuptake. nih.gov

N-Alkyl Group Modification: Increasing the length of the N-alkyl chain can also enhance potency at SERT. nih.gov For example, moving from an N-methyl to an N-ethyl substitution tends to increase serotonin-related effects. nih.gov

α-Carbon Chain Length: In a series of α-pyrrolidinophenone cathinones, increasing the length of the α-carbon chain was found to increase the binding affinity and inhibitory potency at DAT and NET. nih.gov

These structural modifications allow for a fine-tuning of a compound's activity, leading to a spectrum of pharmacological profiles from predominantly dopaminergic/noradrenergic (like methamphetamine) to more serotonergic (like MDMA). Compounds like mephedrone (B570743) and methylone, which are structurally similar to this compound, are known to be substrates for all three transporters, inducing the release of neurotransmitters. nih.gov Mephedrone, in particular, potently inhibits NET. researchgate.net

The table below summarizes the influence of various structural modifications on the monoamine transporter selectivity of cathinone analogues.

Structural ModificationEffect on DAT SelectivityEffect on NET SelectivityEffect on SERT SelectivityReference
Unsubstituted Phenyl RingHighHighLow nih.gov
Para-Substitution (e.g., 4-Cl, 4-MeO)Generally maintained or decreasedGenerally maintained or decreasedIncreased nih.govnih.gov
3,4-Methylenedioxy GroupIncreased AffinityPotency may decreaseIncreased Potency nih.gov
Increased N-Alkyl Chain LengthDecreasedDecreasedIncreased nih.gov
β-Keto Group (vs. Amphetamine)Potency varies; often lowerPotency varies; often lowerPotency varies nih.gov

Relationship Between Chemical Structure and Receptor Binding Affinity

The binding affinity of this compound analogues to monoamine transporters is a primary determinant of their biological activity. A compound's affinity is typically quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.

Studies on substituted cathinones reveal clear relationships between chemical structure and binding affinity:

α-Pyrrolidinophenones: For this subclass of cathinones, binding affinity for hDAT and hNET tends to increase with the length of the α-carbon side chain. nih.gov For instance, α-PHP (a 4-carbon chain) has a higher affinity for hDAT (lower Ki value) than α-PPP (a 2-carbon chain). nih.gov

Phenyl Ring Substitutions: The addition of a 3,4-methylenedioxy group to α-PPP and α-PBP dramatically increases their binding affinity at hDAT. nih.gov In contrast, substitutions at the 4-position (para-) of the phenyl ring on α-pyrrolidinophenones generally have no effect or decrease potency at NET. nih.gov

Releaser vs. Inhibitor: The relationship between binding affinity (Ki) and uptake inhibition potency (IC50) can help predict whether a compound acts as a transporter substrate (releaser) or a simple inhibitor (blocker). nih.gov Compounds like mephedrone and methylone show higher potency for uptake inhibition compared to their binding affinity, a characteristic of transporter substrates. nih.gov In contrast, compounds like 3,4-methylenedioxypyrovalerone (MDPV) act as pure uptake inhibitors, much like cocaine. nih.gov

Beyond monoamine transporters, some substituted cathinones have been tested for their affinity at other receptors. Mephedrone, methylone, and related compounds were found to have low affinity for dopamine (B1211576) receptors but displayed affinities ranging from high-nanomolar to mid-micromolar for sigma-1 (hSigma1) receptors. nih.gov They also act as low-potency partial agonists or antagonists at various serotonin receptors (h5-HT1A, h5-HT2A, h5-HT2C). nih.gov

The following table displays binding affinity (Ki, in nM) and uptake inhibition (IC50, in nM) data for several cathinone analogues at human monoamine transporters (hDAT, hNET, hSERT).

CompoundhDAT Ki (nM)hDAT IC50 (nM)hNET Ki (nM)hNET IC50 (nM)hSERT Ki (nM)hSERT IC50 (nM)Reference
Mephedrone1200467220505400316 nih.gov
Methylone3980128018501572390189 nih.gov
Butylone9900204010800148011400401 nih.gov
MDPV2.44.11.93.533702250 nih.gov
α-PVP14.224.239.418.2>100007110 nih.gov
4-MeO-α-PVP12.124.91021028720>10000 nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of novel psychoactive substances. idrblab.org Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking provide insights into how these molecules interact with their biological targets at an atomic level.

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org In these models, the predictors are physicochemical properties or theoretical molecular descriptors, and the response variable is a measure of biological activity, such as binding affinity or inhibitory potency. wikipedia.org By analyzing a dataset of related compounds, QSAR models can summarize the relationship between structure and activity and then be used to predict the activity of new, untested chemicals. wikipedia.org

For a QSAR study, a series of molecules is selected, and their structures are represented by numerical descriptors. These can include steric, electrostatic, and hydrophobic properties. Statistical methods, such as partial least squares (PLS) analysis, are then used to build a model correlating these descriptors with the observed biological activity. mdpi.com The quality and predictive power of a QSAR model depend heavily on the quality of the input data and rigorous validation. wikipedia.orgcadaster.eu While specific QSAR models for this compound are not widely published, this methodology is frequently applied in drug discovery to optimize lead compounds and predict the properties of novel analogues. mdpi.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. herts.ac.uk This method provides structural and enthalpic information about the ligand-receptor complex, helping to identify key amino acid residues involved in the interaction. herts.ac.uk For monoamine transporters, docking studies have shown that psychoactive substances typically interact with the central (S1) binding site. herts.ac.ukfrontiersin.org

Molecular dynamics (MD) simulations further enhance this understanding by modeling the dynamic movements of the ligand and protein over time. MD simulations have provided critical insights into:

Binding Poses: Simulations reveal how substrates like norepinephrine (B1679862) form specific interactions, such as salt bridges and hydrogen bonds, with key residues (e.g., D75 in hNET) within the transporter's binding pocket. frontiersin.org

Conformational Changes: The process of neurotransmitter transport is intrinsically dynamic. MD simulations help visualize the large-scale conformational changes that transporters undergo, including the opening and closing of external and internal gates that allow the substrate to move across the membrane. frontiersin.org

Ion Coupling: These simulations can also elucidate the coupling between the transport of the substrate and the co-transport of sodium and chloride ions, which provides the energy for the reuptake process. frontiersin.org

By using these computational tools, researchers can build detailed models of how this compound and its analogues bind to and modulate the function of monoamine transporters, guiding the design of new molecules with specific pharmacological profiles.

Comparative SAR with Other Stimulant and Dissociative Compounds

The SAR of this compound is best understood by comparing it to other classes of psychoactive drugs, particularly other stimulants like amphetamines and mechanistically distinct compounds like dissociatives.

Comparison with Stimulants (Amphetamines): this compound is a cathinone, which is structurally defined as a β-keto amphetamine. The primary structural difference between cathinones and amphetamines is the ketone group at the beta-carbon position of the side chain. nih.gov This single modification has significant pharmacological consequences.

Potency: While early studies showed cathinone to have a stimulant potency comparable to or greater than amphetamine, subsequent modifications can alter this relationship. nih.gov Amphetamines are generally more potent stimulants than their β-keto (cathinone) counterparts. nih.gov

Mechanism: Both amphetamines and many synthetic cathinones act as substrates for monoamine transporters, meaning they are transported into the neuron and induce reverse transport (efflux) of dopamine, norepinephrine, and/or serotonin. nih.govnih.gov However, the β-keto group can influence a compound's selectivity and whether it acts primarily as a releaser or a reuptake inhibitor.

N-Methylation: The addition of an N-methyl group to amphetamine creates methamphetamine. This modification makes the molecule more lipophilic, allowing it to cross the blood-brain barrier more readily. nih.gov Methamphetamine has been shown to be a more effective inhibitor of DAT-mediated dopamine clearance in vivo compared to amphetamine. nih.gov this compound is the N-methylated, para-methoxy substituted, β-keto analogue of amphetamine, combining several structural features that modulate its activity.

Comparison with Dissociative Compounds: Dissociative drugs, such as phencyclidine (PCP), ketamine, and dextromethorphan (DXM), represent a pharmacologically distinct class. adf.org.auwikipedia.org They produce feelings of detachment from oneself and the environment. nih.gov

Mechanism of Action: Unlike this compound, which targets monoamine transporters, the primary mechanism of action for most dissociative drugs is antagonism of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org This fundamental difference in molecular targets means there is no direct SAR comparison to be made between the two classes regarding their defining effects.

Pharmacological Profile: The blockade of NMDA receptors by dissociatives leads to a different set of effects, including analgesia, amnesia, and catalepsy, which are not characteristic of monoamine-releasing stimulants like this compound. wikipedia.org While both classes can be considered "hallucinogenic" in the broadest sense, the nature of the perceptual distortions is different. Dissociatives cause profound feelings of derealization and depersonalization, whereas the effects of stimulants are primarily related to mood elevation, increased energy, and sympathomimetic activity. wikipedia.orgnih.gov

Regulatory Science and Research Challenges in the Context of Methoxyphedrine

Challenges in Classification and Legal Control of Novel Psychoactive Substances (NPS)

The classification and legal control of NPS, including methoxyphedrine, are fraught with difficulties stemming from their rapid evolution and the deliberate intent to evade regulation. Manufacturers continuously alter chemical structures, creating a constant stream of new compounds that may not be explicitly listed in national or international drug control conventions. This adaptability means that by the time a specific NPS, such as this compound, is identified and controlled, a chemically similar analogue may already be available on the market, effectively bypassing the new legislation mdpi.comunodc.orgmarshallcenter.orgdrugsandalcohol.ieresearchgate.netyork.ac.ukmdpi.com.

A significant challenge lies in the specificity required by criminal law, which often mandates that controlled substances be precisely identified. The sheer diversity and rapid turnover of NPS make it impractical for legislation to keep pace. To address this, some jurisdictions have adopted broader approaches, such as controlling entire classes of substances based on their chemical structure (generic controls) or implementing analogue legislation that captures substances chemically similar to already controlled compounds unodc.orgdrugsandalcohol.ieeuropa.eu. However, the efficacy and legal defensibility of these approaches can vary. Furthermore, the classification of NPS can differ between countries, creating legal loopholes and facilitating cross-border trafficking mdpi.comunodc.org. The lack of comprehensive data on the public health risks associated with many NPS initially hinders the justification for their control, as risk assessment is often a primary basis for regulatory action europa.euunige.ch.

Global Monitoring Systems and Early Warning Mechanisms for Emerging Substances

To combat the rapid spread of NPS, international and regional monitoring systems are crucial. Organizations like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operate early warning systems that collect and disseminate information on emerging substances. The UNODC's Early Warning Advisory (EWA) compiles data from over 140 countries, while the EMCDDA's EU Early Warning System (EWS) gathers reports from national focal points across Europe unodc.orgcanada.caeuropa.euresearchgate.net.

These systems aim to detect, identify, monitor, and assess the risks posed by NPS, including substances like this compound. They rely on contributions from forensic laboratories that analyze drug seizures, toxicological data from medical emergencies, and open-source intelligence europa.euunodc.orgaadk.gov.my. The effectiveness of these mechanisms is dependent on timely information sharing and collaboration among member states. Despite these efforts, the sheer volume and novelty of NPS mean that monitoring systems are in a perpetual race to identify and report new substances before they become widespread mdpi.comresearchgate.neteuropa.eu.

Table 1: Growth and Monitoring of Novel Psychoactive Substances (NPS)

YearNumber of NPS Reported Worldwide (approx.)Key Monitoring Bodies/Systems
2009166UNODC EWA, EMCDDA EWS
201149 (Europe)EMCDDA EWS
2014101 (Europe)EMCDDA EWS
2015151 countries reported NPSUNODC EWA
2018892 (Global)UNODC EWA
2021830 (Europe), >1100 (Worldwide)EMCDDA EWS, UNODC EWA
2023>960 (Europe)EMCDDA EWS
20241182 (Worldwide, by 2022)UNODC EWA

Research Gaps and Future Directions in this compound Studies

The scientific understanding of this compound, like many NPS, lags behind its emergence in illicit markets. Addressing these research gaps is critical for informing effective public health and regulatory responses.

Need for Comprehensive Pre-clinical Data Collection

A significant research gap pertains to the comprehensive pre-clinical data for this compound. Information regarding its precise pharmacological profile, metabolic pathways, and toxicological effects is often limited or absent. While this compound is known to be a cathinone (B1664624) derivative, detailed studies on its receptor binding affinities, neurotransmitter transporter interactions, and potential for long-term harm are scarce mdpi.comunige.chclinicallab.comgov.scot. This lack of robust pre-clinical data makes it challenging to predict its effects, assess its risks accurately, and develop targeted interventions. Future research should prioritize systematic pre-clinical investigations to elucidate the full spectrum of this compound's actions and potential harms.

Development of Advanced Analytical Standards and Reference Materials

The constant evolution of NPS poses a substantial challenge for forensic and clinical laboratories tasked with their identification and quantification. The availability of reliable analytical standards and reference materials is paramount for accurate detection, confirmation, and research. For this compound, as with other NPS, the rapid pace of new analogue development means that existing reference libraries and standards can quickly become outdated mdpi.comsigmaaldrich.comcaymanchem.comlgcstandards.comresearchgate.net.

Developing and disseminating certified reference materials for this compound and its potential metabolites is essential. This requires collaboration between chemical manufacturers, forensic science organizations, and regulatory bodies. Advances in analytical techniques, such as high-resolution mass spectrometry, are vital for identifying novel compounds, but their utility is amplified when supported by comprehensive reference databases and standards researchgate.net.

Interdisciplinary Collaboration in NPS Research

Effectively addressing the multifaceted challenges presented by NPS like this compound necessitates a strong interdisciplinary approach. Collaboration among forensic toxicologists, pharmacologists, chemists, public health professionals, legal experts, and policymakers is crucial. Forensic laboratories provide the initial detection and identification, while pharmacologists and toxicologists contribute to understanding the substance's effects and risks. Public health officials and policymakers use this scientific evidence to develop prevention strategies and regulatory controls issup.netnih.govtwu.eduprimescholars.comresearchgate.netnih.gov.

This collaboration should extend to international efforts, as NPS markets are global. Sharing data, research findings, and best practices across borders is vital for a coordinated global response. Furthermore, interdisciplinary teams can better address the complex interplay between drug markets, public health, and legal frameworks, ensuring that responses are evidence-based, adaptable, and comprehensive.

Q & A

Q. How can researchers optimize the synthesis of Methoxyphedrine while ensuring reproducibility?

Methodological guidance:

  • Begin with precursor selection (e.g., 4'-methylpropiophenone) and employ controlled reaction conditions (temperature, solvent, catalyst) to minimize byproducts .
  • Validate purity using HPLC or GC-MS, referencing protocols for known cathinone derivatives .
  • Document step-by-step procedures, including solvent removal and crystallization techniques, as per guidelines for synthetic reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural identity?

Methodological guidance:

  • Use NMR (¹H/¹³C) to confirm the methoxy group and methylamino substitution patterns, comparing spectral data to structurally similar compounds like PMMA .
  • Pair mass spectrometry (HRMS) with theoretical fragmentation patterns to verify molecular ion peaks (e.g., m/z 229.7 for C₁₁H₁₅NO₂·HCl) .
  • Cross-reference IR spectra to identify carbonyl (C=O) and aromatic ether (C-O) stretches, ensuring alignment with synthetic intermediates .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound (e.g., stimulant vs. entactogen effects) be resolved?

Methodological guidance:

  • Conduct dose-response studies in controlled in vitro models (e.g., dopamine/norepinephrine transporter assays) to quantify receptor affinity .
  • Compare results to structurally analogous compounds (e.g., methylone, PMMA) to isolate structure-activity relationships .
  • Address interspecies variability by replicating experiments across multiple animal models and human cell lines .

Q. What analytical challenges arise in assessing this compound’s purity, and how can they be mitigated?

Methodological guidance:

  • Address co-eluting impurities in chromatography by optimizing mobile-phase gradients and using orthogonal methods (e.g., TLC vs. HPLC) .
  • Quantify residual solvents (e.g., dichloromethane) via headspace GC-MS, adhering to ICH Q3C guidelines for permissible limits .
  • Validate purity ≥99% via elemental analysis and differential scanning calorimetry (DSC) to confirm crystalline consistency .

Q. How should researchers handle conflicting data on this compound’s metabolic stability in hepatic assays?

Methodological guidance:

  • Use human liver microsomes (HLMs) with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .
  • Apply LC-MS/MS to detect phase I/II metabolites and compare degradation rates across incubation conditions (pH, temperature) .
  • Replicate studies with deuterated analogs to track metabolic hotspots and improve data reliability .

Data Presentation & Ethical Considerations

Q. What are best practices for presenting synthetic and pharmacological data in compliance with journal guidelines?

Methodological guidance:

  • Limit main-text experimental details to critical steps (e.g., key reaction conditions) and move exhaustive protocols to supplementary materials .
  • Use tables to summarize spectral data (e.g., NMR shifts, MS peaks) and figures to highlight dose-response curves or metabolic pathways .
  • Avoid overloading graphics with chemical structures; prioritize clarity and adherence to dimension/color specifications .

Q. What ethical protocols are essential for studies involving this compound’s neuropharmacological effects?

Q. How can researchers evaluate this compound’s stability under varying storage conditions?

Methodological guidance:

  • Perform accelerated stability testing (40°C/75% RH) over 6 months, monitoring degradation via HPLC and XRD to identify hygroscopicity risks .
  • Compare degradation profiles to structurally related cathinones (e.g., mephedrone) to infer shared instability mechanisms .

Q. What strategies support interdisciplinary collaboration in this compound research (e.g., chemistry-to-neuroscience)?

Methodological guidance:

  • Establish shared data repositories for synthetic protocols, spectral libraries, and toxicity datasets .
  • Use standardized nomenclature (IUPAC, CAS) to avoid confusion with regional or non-systematic names (e.g., "this compound" vs. "PMMC") .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological guidance:

  • Use fume hoods and PPE (gloves, respirators) during synthesis to prevent dermal/oral exposure .
  • Implement waste disposal protocols for halogenated solvents and toxic intermediates per EPA guidelines .
  • Train personnel in emergency response (e.g., eye flushing, medical observation for delayed toxicity symptoms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.